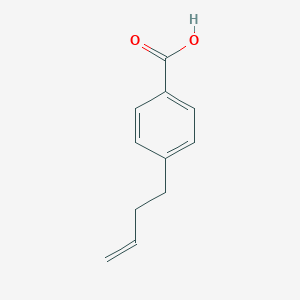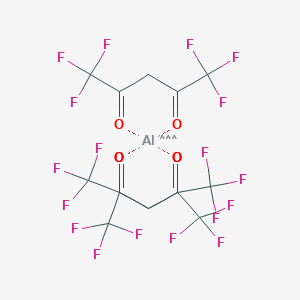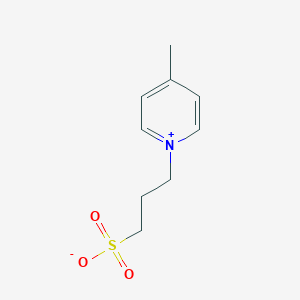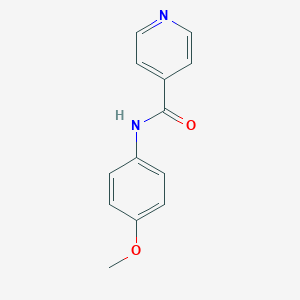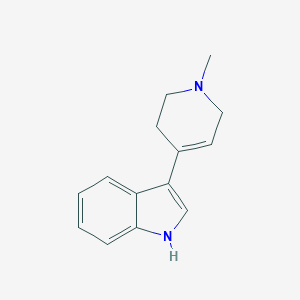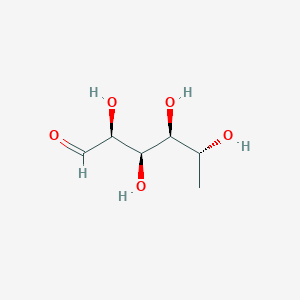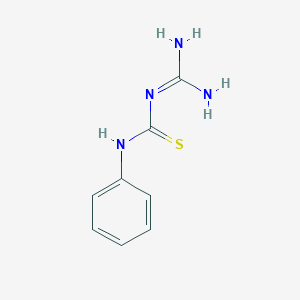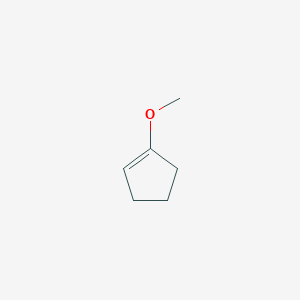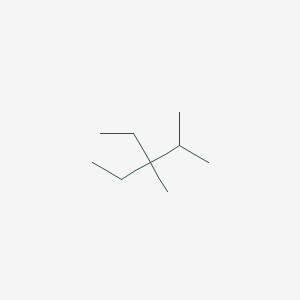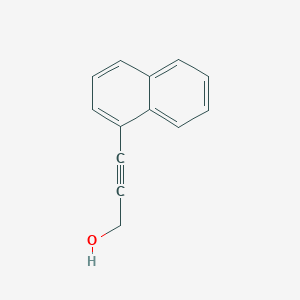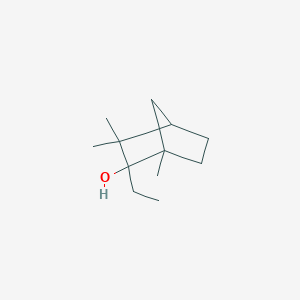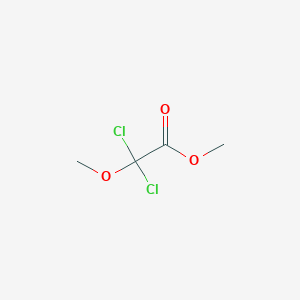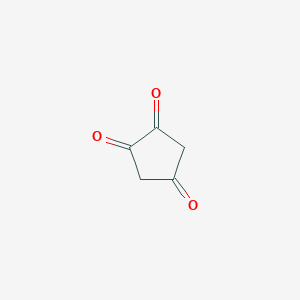
1,2,4-Cyclopentanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Cyclopentanetrione (CPT) is a cyclic diketone that has gained significant attention in the scientific community due to its unique chemical and physical properties. CPT is a yellow crystalline solid that is highly soluble in water and has a melting point of 173-175°C. CPT is a versatile compound that has been used in a variety of applications, including in the synthesis of organic compounds, as a reagent in chemical reactions, and as a precursor for the production of pharmaceuticals.
Wirkmechanismus
1,2,4-Cyclopentanetrione has been shown to have a unique mechanism of action, which involves the formation of a stable enolate intermediate. The enolate intermediate can then undergo a variety of reactions, including nucleophilic addition, electrophilic substitution, and oxidation. This mechanism of action has been used to explain the reactivity of 1,2,4-Cyclopentanetrione in a variety of chemical reactions.
Biochemische Und Physiologische Effekte
1,2,4-Cyclopentanetrione has been shown to have a variety of biochemical and physiological effects. 1,2,4-Cyclopentanetrione has been shown to inhibit the activity of tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. 1,2,4-Cyclopentanetrione has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,4-Cyclopentanetrione has several advantages and limitations for use in laboratory experiments. One advantage of 1,2,4-Cyclopentanetrione is its high solubility in water, which makes it easy to handle and use in aqueous reactions. However, 1,2,4-Cyclopentanetrione is also highly reactive and can undergo a variety of reactions, which can make it difficult to control the outcome of a reaction. Additionally, 1,2,4-Cyclopentanetrione is sensitive to light and air, which can limit its shelf life.
Zukünftige Richtungen
There are several future directions for research on 1,2,4-Cyclopentanetrione. One potential area of research is the development of new synthetic methods for the production of 1,2,4-Cyclopentanetrione and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 1,2,4-Cyclopentanetrione and its derivatives, particularly in the treatment of oxidative stress-related diseases. Finally, the development of new methods for the characterization of 1,2,4-Cyclopentanetrione and its derivatives may also be an area of future research.
Synthesemethoden
The synthesis of 1,2,4-Cyclopentanetrione can be achieved through several methods, including the oxidation of cyclopentadiene using potassium permanganate or hydrogen peroxide, and the reaction of cyclopentanone with acetic anhydride in the presence of sulfuric acid. However, the most commonly used method for the synthesis of 1,2,4-Cyclopentanetrione is the reaction of cyclopentanone with hydrogen peroxide in the presence of a catalytic amount of acetic acid.
Wissenschaftliche Forschungsanwendungen
1,2,4-Cyclopentanetrione has been extensively studied for its potential applications in the field of organic synthesis. 1,2,4-Cyclopentanetrione has been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles, pyridines, and quinolines. 1,2,4-Cyclopentanetrione has also been used as a precursor for the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
15849-14-6 |
|---|---|
Produktname |
1,2,4-Cyclopentanetrione |
Molekularformel |
C5H4O3 |
Molekulargewicht |
112.08 g/mol |
IUPAC-Name |
cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C5H4O3/c6-3-1-4(7)5(8)2-3/h1-2H2 |
InChI-Schlüssel |
PLIKDTHMOISVIW-UHFFFAOYSA-N |
SMILES |
C1C(=O)CC(=O)C1=O |
Kanonische SMILES |
C1C(=O)CC(=O)C1=O |
Andere CAS-Nummern |
15849-14-6 |
Synonyme |
1,2,4-Cyclopentanetrione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



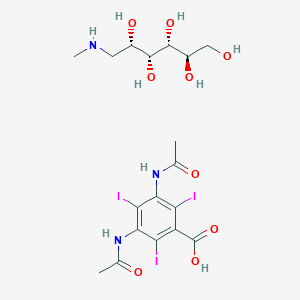
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
